Tailoring phase and composition at the nanoscale: atomic layer deposition of Zn–Ti–O thin films†

CrystEngComm Pub Date: 2011-10-05 DOI: 10.1039/C1CE05923H

Abstract

Different Zn–Ti–O phases were prepared with high reproducibility in the form of very thin films (thickness: 40 nm) by alternating atomic layer deposition cycles of TiO2 and ZnO precursors at 90 °C, followed by annealing at 600 °C. This procedure enables a very fine control of stoichiometry and the achievement of unexpected zinc titanate phases.

Graphical abstract: Tailoring phase and composition at the nanoscale: atomic layer deposition of Zn–Ti–O thin films
Tailoring phase and composition at the nanoscale: atomic layer deposition of Zn–Ti–O thin films†
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